molecular formula C16H24O11 B600711 Shanzhiside CAS No. 29836-27-9

Shanzhiside

Cat. No.: B600711
CAS No.: 29836-27-9
M. Wt: 392.35 g/mol
InChI Key: YSIFYNVXJOGADM-KDYWOABDSA-N
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Description

  • Shanziside is a yellow crystalline substance with no taste. It is soluble in water and alcohol solvents.
  • It is derived from plants of the genus Phlomis .
  • Known for its anti-inflammatory, antioxidant, antibacterial, and anti-aging properties, Shanziside has various applications in scientific research and medicine.
  • Preparation Methods

    • Synthetic routes: Shanziside can be synthesized using specific chemical reactions. the exact synthetic methods are not widely documented.
    • Industrial production: The industrial-scale production methods for Shanziside remain proprietary and are typically not disclosed.
  • Chemical Reactions Analysis

    • Shanziside undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Oxidation: Shanziside can be oxidized using mild oxidants like hydrogen peroxide or metal oxides.
      • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
      • Substitution: Shanziside may undergo nucleophilic substitution reactions.
    • Major products: The specific products formed during these reactions are not extensively documented.
  • Scientific Research Applications

    Antithrombotic Properties

    A study investigated the combination of shanzhiside methyl ester with aspirin in a mouse model of lung thrombosis. The results indicated that this combination significantly improved survival rates compared to control groups:

    GroupnDeath TollSurvival Rate (%)
    Model Control Group15146.7
    Aspirin Group151033.3
    This compound Methyl Ester Group151220.0
    Drug Combination Group15380.0

    This suggests that this compound methyl ester enhances the efficacy of aspirin in preventing thrombosis .

    Anxiolytic Effects

    Research has demonstrated that 8-O-acetyl this compound methyl ester exhibits anxiolytic effects by inhibiting inflammatory responses and restoring excitatory/inhibitory balance in the brain. In a study involving both acute and chronic anxiety models, treatment with this compound improved anxiety-like behaviors significantly . The study highlighted the modulation of pro-inflammatory cytokines such as IL-1β and TNF-α as a mechanism behind these effects.

    Neuroprotective Effects

    This compound methyl ester has shown promise in protecting against cerebral ischemia. In an experimental model using diabetic rats subjected to middle cerebral artery occlusion, treatment with this compound methyl ester significantly reduced brain damage and improved neurological function:

    • Key Findings :
      • Decreased activation of nuclear transcription factor κB (NF-κB)
      • Reduced expression of high-mobility group box-1 (HMGB-1)
      • Improved microvasculature density post-stroke

    This indicates its potential as a therapeutic agent for stroke recovery .

    Pain Management

    This compound methyl ester has been identified as an effective analgesic, particularly in neuropathic pain models. It activates glucagon-like peptide-1 receptors, leading to increased expression of β-endorphins in the spinal cord, which contributes to its anti-allodynic effects . This mechanism suggests that this compound could be integrated into pain management protocols for chronic pain conditions.

    Comparison with Similar Compounds

    • Shanziside stands out due to its unique combination of properties.
    • Similar compounds include other iridoid glucosides like loganin and catalpol.

    Biological Activity

    Shanzhiside, specifically in its methyl ester form (this compound methyl ester, SM), is an iridoid glycoside derived from the plant Lamiophlomis rotata, known for its traditional medicinal uses in Tibetan and Chinese herbal medicine. This compound has garnered attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

    Chemical Structure and Properties

    This compound methyl ester is characterized by its unique chemical structure as an iridoid glycoside. The molecular formula is C14_{14}H20_{20}O8_{8}, and it exhibits properties typical of iridoids, such as antioxidant activity and the ability to modulate inflammatory responses.

    1. Neuroprotective Effects

    Recent studies have highlighted the neuroprotective properties of this compound methyl ester. In a study involving diabetic rats subjected to middle cerebral artery occlusion (MCAO), treatment with 8-O-acetyl this compound methylester (ND01) significantly reduced brain swelling and histopathological damage. It also inhibited the activation of nuclear transcription factor κB (NF-κB) and decreased high-mobility group box-1 (HMGB-1) expression, indicating a protective effect against ischemic injury .

    2. Anti-inflammatory Activity

    This compound exhibits strong anti-inflammatory effects, which have been linked to its ability to modulate cytokine production. In a mouse model of chronic unpredictable mild stress (CUMS) used to study depression, SM administration resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests that this compound may exert antidepressant effects through its anti-inflammatory actions by targeting the miRNA-155-5p/SOCS1 signaling pathway .

    3. Analgesic Properties

    The analgesic potential of this compound has been demonstrated through various animal studies. One study reported that intrathecal administration of SM produced significant anti-allodynic effects in neuropathic pain models, with a maximum inhibition rate of 49%. The mechanism involves activation of glucagon-like peptide-1 (GLP-1) receptors and stimulation of microglial β-endorphin expression via p38 MAPK signaling pathways .

    4. Antidepressant Effects

    The antidepressant effects of this compound methyl ester have been explored in relation to its anti-inflammatory properties. By reducing inflammation in the brain, SM may alleviate symptoms associated with depression, as evidenced by improved performance in behavioral tests such as the sucrose preference test and forced swim test .

    Table 1: Summary of Biological Activities of this compound Methyl Ester

    Activity Experimental Model Key Findings
    NeuroprotectionDiabetic MCAO modelReduced brain swelling; inhibited NF-κB activation; improved histopathology .
    Anti-inflammationCUMS-induced depressionDecreased TNF-α, IL-1β, IL-6 levels; improved depressive behavior .
    AnalgesiaNeuropathic pain modelSignificant reduction in pain sensitivity; GLP-1 receptor activation involved .
    AntidepressantBehavioral tests in miceEnhanced performance in sucrose preference and forced swim tests .

    Research Insights

    • Neuroprotection : The neuroprotective effects observed with ND01 treatment suggest that it could be a promising candidate for managing conditions like stroke or other ischemic events.
    • Inflammation and Depression : The link between inflammation and depression underscores the potential for this compound as a therapeutic agent targeting both mood disorders and inflammatory conditions.
    • Chronic Pain Management : The analgesic properties indicate that this compound could play a role in developing new treatments for chronic pain without the tolerance issues associated with opioids.

    Properties

    IUPAC Name

    (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YSIFYNVXJOGADM-KDYWOABDSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H24O11
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401318101
    Record name Shanzhiside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401318101
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    392.35 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    29836-27-9
    Record name Shanzhiside
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=29836-27-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Shanzhiside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401318101
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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